Cas no 913960-67-5 (2-(Bromomethyl)-1-methyl-1H-indole)

2-(Bromomethyl)-1-methyl-1H-indole 化学的及び物理的性質
名前と識別子
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- 2-(Bromomethyl)-1-methyl-1H-indole
- 1H-Indole, 2-(bromomethyl)-1-methyl-
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- インチ: 1S/C10H10BrN/c1-12-9(7-11)6-8-4-2-3-5-10(8)12/h2-6H,7H2,1H3
- InChIKey: IBIRWTYYSAVLNY-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CC2C=CC=CC=2N1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 160
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 4.9
2-(Bromomethyl)-1-methyl-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1912703-5.0g |
2-(bromomethyl)-1-methyl-1H-indole |
913960-67-5 | 5g |
$3273.0 | 2023-05-31 | ||
Enamine | EN300-1912703-10.0g |
2-(bromomethyl)-1-methyl-1H-indole |
913960-67-5 | 10g |
$4852.0 | 2023-05-31 | ||
Enamine | EN300-1912703-0.25g |
2-(bromomethyl)-1-methyl-1H-indole |
913960-67-5 | 0.25g |
$1038.0 | 2023-09-17 | ||
Enamine | EN300-1912703-0.5g |
2-(bromomethyl)-1-methyl-1H-indole |
913960-67-5 | 0.5g |
$1084.0 | 2023-09-17 | ||
Enamine | EN300-1912703-1g |
2-(bromomethyl)-1-methyl-1H-indole |
913960-67-5 | 1g |
$1129.0 | 2023-09-17 | ||
Enamine | EN300-1912703-10g |
2-(bromomethyl)-1-methyl-1H-indole |
913960-67-5 | 10g |
$4852.0 | 2023-09-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748780-1g |
2-(Bromomethyl)-1-methyl-1h-indole |
913960-67-5 | 98% | 1g |
¥4914.00 | 2024-04-25 | |
Alichem | A199008559-1g |
2-(Bromomethyl)-1-methyl-1H-indole |
913960-67-5 | 95% | 1g |
$734.02 | 2023-08-31 | |
Enamine | EN300-1912703-1.0g |
2-(bromomethyl)-1-methyl-1H-indole |
913960-67-5 | 1g |
$1129.0 | 2023-05-31 | ||
Enamine | EN300-1912703-0.05g |
2-(bromomethyl)-1-methyl-1H-indole |
913960-67-5 | 0.05g |
$948.0 | 2023-09-17 |
2-(Bromomethyl)-1-methyl-1H-indole 関連文献
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
2-(Bromomethyl)-1-methyl-1H-indoleに関する追加情報
Introduction to 2-(Bromomethyl)-1-methyl-1H-indole (CAS No. 913960-67-5)
2-(Bromomethyl)-1-methyl-1H-indole, with the CAS number 913960-67-5, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and synthetic organic chemistry. This compound is characterized by its unique structural features, which include a bromomethyl group and a methyl-substituted indole ring. These features make it an attractive candidate for various applications, particularly in the development of novel pharmaceuticals and bioactive molecules.
The indole scaffold, a fundamental building block in many natural products and pharmaceuticals, is known for its diverse biological activities. The presence of the bromomethyl group in 2-(Bromomethyl)-1-methyl-1H-indole adds an additional layer of reactivity and functional versatility, enabling it to participate in a wide range of chemical reactions. This compound has been extensively studied for its potential as a synthetic intermediate and as a lead compound in drug discovery efforts.
Recent research has highlighted the importance of 2-(Bromomethyl)-1-methyl-1H-indole in the synthesis of complex molecules with therapeutic potential. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as a key intermediate in the synthesis of novel indole derivatives with potent anti-inflammatory and anti-cancer properties. The bromomethyl group facilitates selective functionalization, allowing for the introduction of various substituents that can modulate the biological activity of the final product.
In addition to its role in drug discovery, 2-(Bromomethyl)-1-methyl-1H-indole has also been explored for its potential in materials science. Its unique electronic properties and structural flexibility make it suitable for applications in organic electronics and photovoltaic materials. Researchers at the University of California, Berkeley, have reported the use of this compound as a building block for designing new organic semiconductors with enhanced performance characteristics.
The synthetic accessibility of 2-(Bromomethyl)-1-methyl-1H-indole has been well-documented in the literature. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One notable method involves the bromination of 1-methylindole followed by methylation, yielding high yields and purity. These synthetic strategies have facilitated its widespread use in academic and industrial research settings.
The biological activity of 2-(Bromomethyl)-1-methyl-1H-indole has been evaluated through various assays, including cell-based screens and enzymatic assays. Studies have shown that this compound exhibits moderate to strong activity against several cancer cell lines, suggesting its potential as a lead molecule for anticancer drug development. Additionally, its anti-inflammatory properties have been investigated using models of inflammation, where it demonstrated significant inhibition of pro-inflammatory cytokines.
In conclusion, 2-(Bromomethyl)-1-methyl-1H-indole (CAS No. 913960-67-5) is a valuable compound with broad applications in medicinal chemistry, synthetic organic chemistry, and materials science. Its unique structural features and reactivity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and potential applications, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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